molecular formula C21H16O4 B14455542 Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate CAS No. 72553-33-4

Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate

Cat. No.: B14455542
CAS No.: 72553-33-4
M. Wt: 332.3 g/mol
InChI Key: QOUVARWAPFXPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate is an organic compound with the molecular formula C21H16O4 It is characterized by a benzodioxole ring fused with a carboxylate group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate typically involves the reaction of benzoyl chloride with 2,3-dihydroxybenzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
  • 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane

Uniqueness

Methyl 2,2-diphenyl-2H-1,3-benzodioxole-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzodioxole ring and carboxylate group make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

72553-33-4

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 2,2-diphenyl-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C21H16O4/c1-23-20(22)17-13-8-14-18-19(17)25-21(24-18,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

QOUVARWAPFXPFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.